2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide is a quinazolinone-based acetamide derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-one core and an allyl (prop-2-en-1-yl) acetamide side chain.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H17N3O4/c1-4-5-16-14(19)8-18-9-17-11-7-13(22-3)12(21-2)6-10(11)15(18)20/h4,6-7,9H,1,5,8H2,2-3H3,(H,16,19) |
InChI Key |
NCBHANRILYOJGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC=C)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic derivative belonging to the quinazoline class, which is known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide is with a molecular weight of approximately 358.34 g/mol. The structure features a quinazolinone core substituted with methoxy groups and an acetamide moiety, which may enhance its biological activity.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that compounds similar to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.7 μM against acetylcholinesterase (AChE), indicating potential for neuroprotective effects in cancer therapy .
Antimicrobial Activity
Research on quinazoline derivatives has shown promising antimicrobial activity. For example, compounds from this class have been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, exhibiting varying degrees of inhibition . The specific antimicrobial efficacy of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide requires further investigation through targeted assays.
The biological activity of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes like AChE by binding to their active sites, which can modulate neurotransmitter levels and influence neuronal signaling pathways.
- Receptor Interaction : It may also interact with various receptors involved in cell signaling pathways related to cancer progression and inflammation.
Study on Anticancer Activity
A study evaluating the anticancer potential of various quinazoline derivatives found that compounds with similar structures to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 μM to 10 μM . Further research is needed to establish the exact mechanisms and efficacy of this specific compound.
Study on Antimicrobial Properties
In another study focused on antimicrobial properties, quinazoline derivatives were assessed for their ability to inhibit bacterial growth. The results indicated that certain structural modifications enhanced antimicrobial efficacy against E. coli, suggesting that similar modifications could be explored for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | C16H18N4O4 | 5.7 | AChE Inhibitor |
| Compound B | C20H21N3O5 | 10 | Anticancer |
| Compound C | C18H19N3O5 | 8 | Antimicrobial |
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity
-
Anticancer Potential
- Quinazoline derivatives have been explored for their anticancer effects. The unique structure of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide may interact with various cellular pathways involved in cancer proliferation and apoptosis. In vitro studies have demonstrated that such compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.
- Antimicrobial Activity
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced tumor growth or enhanced antioxidant capacity.
- Receptor Binding : The compound may interact with various receptors in the body, potentially modulating physiological responses associated with inflammation and cancer progression.
Case Study 1: Antioxidant Activity
A study conducted on related quinazoline derivatives demonstrated their ability to scavenge free radicals effectively. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant activity, suggesting that modifications in the structure could enhance efficacy .
Case Study 2: Anticancer Effects
In vitro testing on breast cancer cell lines revealed that 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis via the intrinsic pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds share the quinazolin-4-one core or acetamide functionality, with variations in substituents influencing their properties:
Key Differences in Physicochemical Properties
- Lipophilicity : The 6,7-dimethoxy groups in the target compound increase lipophilicity compared to hydroxyl-substituted analogs like 4e .
- Molecular Weight : The target compound (MW ~349.35) is lighter than N-(5-chloro-2,4-dimethoxyphenyl)-...acetamide (MW 433.85) due to the absence of heavy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
